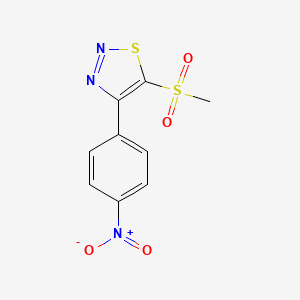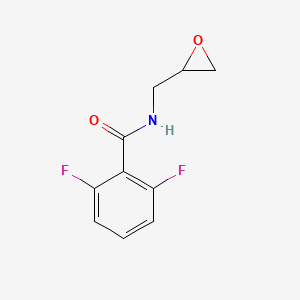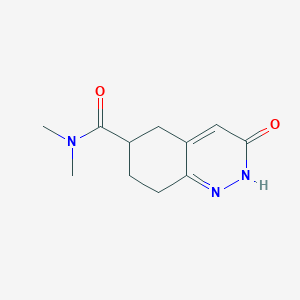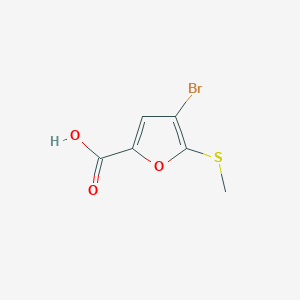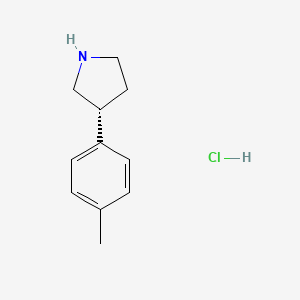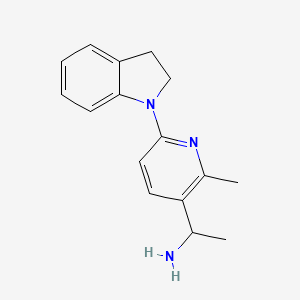
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine is a heterocyclic compound that features both indoline and pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine typically involves the formation of the indoline and pyridine rings followed by their coupling. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the indoline moiety can be synthesized through a cyclization reaction, while the pyridine ring can be constructed via a condensation reaction. The final coupling step often employs a palladium catalyst under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The indoline and pyridine moieties can interact with different biological pathways, leading to various pharmacological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Indolin-1-yl)-2-(thiazol-2-yl)ethan-1-one: This compound shares the indoline moiety but has a thiazole ring instead of a pyridine ring.
1-(Indolin-1-yl)ethan-1-one: Lacks the pyridine ring and has simpler chemical reactivity.
Indoline derivatives: Various indoline derivatives with different substituents and ring systems.
Uniqueness
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine is unique due to its combination of indoline and pyridine rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile chemical modifications and potential therapeutic applications .
Eigenschaften
Molekularformel |
C16H19N3 |
|---|---|
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]ethanamine |
InChI |
InChI=1S/C16H19N3/c1-11(17)14-7-8-16(18-12(14)2)19-10-9-13-5-3-4-6-15(13)19/h3-8,11H,9-10,17H2,1-2H3 |
InChI-Schlüssel |
BXAPXTISGRKCDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11791946.png)


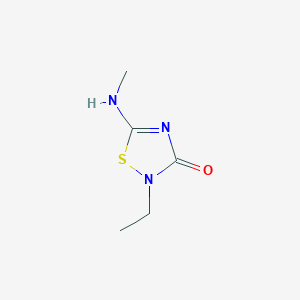
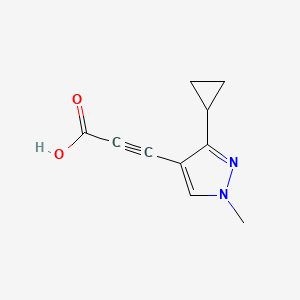
![tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11791976.png)
![4-(Benzo[d]oxazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11791989.png)
